molecular formula C12H19NO2 B13475083 Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate

Cat. No.: B13475083
M. Wt: 209.28 g/mol
InChI Key: PSCREPLKYSAQDH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H19NO2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with alkynes. One common method includes the use of tert-butyl 3-azetidinecarboxylate and but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the alkyne moiety into alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially saturated compounds.

Scientific Research Applications

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The alkyne moiety can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules or surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and an alkyne moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl 3-but-3-ynylazetidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-6-7-10-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3

InChI Key

PSCREPLKYSAQDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCC#C

Origin of Product

United States

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